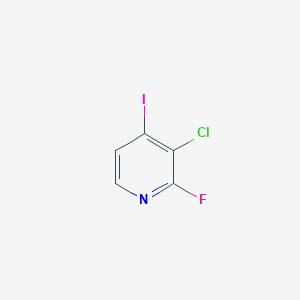

3-Chloro-2-fluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDICENVXROWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716566 | |

| Record name | 3-Chloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-05-3 | |

| Record name | 3-Chloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-fluoro-4-iodopyridine CAS number and properties

An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Versatile Halogenated Pyridine Building Block

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This compound stands out as a trifunctionalized building block of significant interest. Its unique arrangement of chloro, fluoro, and iodo substituents on the pyridine core provides a powerful platform for sequential and site-selective chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a solid organic compound whose utility is defined by its distinct physicochemical properties. The presence of three different halogens allows for a high degree of control in synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 796851-05-3 | [1][2][3][4] |

| Molecular Formula | C₅H₂ClFIN | [1][2][3] |

| Molecular Weight | 257.43 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 98-99 °C | [2] |

| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | NPDICENVXROWJV-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD16610366 | [1][3] |

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is highly susceptible to metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, typically requiring more forcing conditions for substitution, while the carbon-fluorine bond is generally the least reactive, often carried through multiple synthetic steps. This reactivity hierarchy enables chemists to perform sequential functionalization.

For instance, the iodine at the C4 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via standard cross-coupling protocols like Suzuki-Miyaura, Sonogashira, or Stille reactions.[5] The remaining chloro and fluoro groups can then be targeted in subsequent steps or left in place to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[5]

Caption: Step 1: Synthesis of the 3-chloro-2-fluoropyridine intermediate.

Methodology:

-

To a solution of 2,3-dichloropyridine (1.0 eq) in DMSO, add cesium fluoride (2.0 eq). [6]2. Heat the reaction mixture to 110 °C and stir for 20-24 hours. [6]3. After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-chloro-2-fluoropyridine. [6]

Step 2: Directed Ortho-Metalation and Iodination

The second step involves the regioselective introduction of iodine. The fluorine atom at C2 is a known ortho-directing group. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) will selectively deprotonate the C4 position. Quenching this lithiated intermediate with an iodine source (e.g., I₂) will furnish the final product.

Caption: Step 2: Iodination to yield the final product.

Methodology:

-

Prepare a solution of 3-chloro-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.0-1.1 eq) in THF/hexanes, maintaining the temperature at -78 °C. [7]4. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

-

Quench the reaction by adding a solution of iodine (1.1-1.2 eq) in THF. [7]6. Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing biologically active molecules. [3]The substituted pyridine motif is a common feature in many therapeutic agents, particularly kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. [5]

-

Pharmaceuticals: It serves as a key intermediate for creating novel compounds in antiviral, anticancer, and anti-inflammatory research. [8][9]The ability to introduce diverse substituents at the C4 position allows for extensive exploration of structure-activity relationships (SAR). [5]* Agrochemicals: The compound is used in the development of next-generation herbicides and pesticides, where the specific halogenation pattern can enhance efficacy and selectivity. [8]* Materials Science: It is employed in the synthesis of advanced materials, including polymers and functional coatings, where its incorporation can impart desirable properties such as thermal stability and specific electronic characteristics. [10]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. While full spectra should be acquired for confirmation, the expected features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling between them (J-coupling) would be characteristic of adjacent protons on a pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic pyridine ring.

Spectroscopic data, including ¹H NMR, is available for reference from various chemical suppliers. [1][11]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [2]Avoid inhalation of dust and contact with skin and eyes. [2][12]Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [13][14]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][10]Recommended storage is under an inert atmosphere at 2-8°C. [1]* Hazards: While detailed toxicological data is not widely available, related halogenated pyridines are classified as irritants, causing skin, eye, and respiratory irritation. [12][13]It is harmful if swallowed, in contact with skin, or if inhaled. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure and the differential reactivity of its halogen substituents provide chemists with a reliable and powerful tool for the efficient construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic entry point to novel and diverse chemical entities, facilitating the development of next-generation products.

References

-

Allfluoro pharmaceutical co .ltd. This compound,796851-05-3. Available from: [Link]

-

LookChem. Cas 148639-07-0, 2-CHLORO-3-FLUORO-4-IODOPYRIDINE. Available from: [Link]

-

ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]

-

American Elements. This compound | CAS 796851-05-3. Available from: [Link]

-

PubChem - NIH. 2-Fluoro-4-iodopyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Organic Synthesis. Available from: [Link]

-

LookChem. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China. Available from: [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

- 1. 796851-05-3|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]

- 4. This compound | 796851-05-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. regentsciences.lookchem.com [regentsciences.lookchem.com]

- 11. This compound(796851-05-3) 1H NMR spectrum [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-iodopyridine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Chloro-2-fluoro-4-iodopyridine, a key building block for researchers, scientists, and drug development professionals. This document details a robust two-step synthetic pathway, commencing with the nucleophilic fluorination of 2,3-dichloropyridine to yield the 3-chloro-2-fluoropyridine intermediate, followed by a regioselective iodination at the C4 position via directed ortho-metalation. The rationale behind experimental choices, detailed step-by-step methodologies, characterization data, and critical safety protocols are presented to ensure scientific integrity and successful replication.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The unique arrangement of three distinct halogen atoms on the pyridine ring offers multiple, orthogonal sites for further chemical elaboration. The iodine atom at the 4-position is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, while the fluorine and chlorine atoms modulate the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions. This trifunctional scaffold allows for the rapid construction of complex molecular architectures, making it a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials.[2][3]

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2,3-dichloropyridine. This strategy is predicated on the selective introduction of the fluorine and iodine atoms onto the pyridine core.

Overall Synthetic Workflow

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Chloro-2-fluoropyridine via Nucleophilic Aromatic Substitution

The initial step involves the selective monofluorination of 2,3-dichloropyridine. The chlorine atom at the C2 position is more susceptible to nucleophilic attack than the chlorine at the C3 position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate. Cesium fluoride (CsF) is employed as the fluoride source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[4] CsF is chosen for its higher solubility and greater reactivity compared to other alkali metal fluorides in this type of transformation.

Step 2: Regioselective Iodination via Directed ortho-Metalation (DoM)

The second and final step is the introduction of an iodine atom at the C4 position of 3-chloro-2-fluoropyridine. This is achieved through a directed ortho-metalation (DoM) reaction.[5][6] In this process, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the most acidic proton on the pyridine ring. The fluorine atom at C2 and the chlorine atom at C3 act as directing metalation groups (DMGs), guiding the deprotonation to the adjacent C4 position.[7] The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. This method offers excellent regioselectivity, which can be challenging to achieve through direct electrophilic aromatic substitution on such a deactivated ring system. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and to control the reaction's exothermicity.[8]

A potential side reaction in such lithiations is the "halogen dance," where the initial organolithium species rearranges to a more thermodynamically stable isomer.[9][10][11] However, by maintaining a low temperature and carefully controlling the reaction time, the kinetic product of C4-lithiation can be trapped effectively.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoropyridine

Materials:

-

2,3-Dichloropyridine

-

Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cesium fluoride (2.05 g, 13.51 mmol) at room temperature.[4]

-

Heat the reaction mixture to 110 °C and stir for 20 hours under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature and quench with ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 3-chloro-2-fluoropyridine as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

3-Chloro-2-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.

-

Work-up: After the addition of iodine is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Quantitative Data and Characterization

| Parameter | Value | Reference(s) |

| Compound Name | This compound | [12][13] |

| CAS Number | 796851-05-3 | [12][13] |

| Molecular Formula | C₅H₂ClFIN | [12][13] |

| Molecular Weight | 257.43 g/mol | [12] |

| Appearance | Solid | N/A |

| Melting Point | 98-99 °C | [12] |

| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg | [12] |

| ¹H NMR | Spectrum available | [14] |

| ¹³C NMR | Spectrum available | N/A |

Safety and Handling

Reagent-Specific Precautions

-

Organolithium Reagents (n-BuLi, LDA): These reagents are pyrophoric and will ignite on contact with air and moisture.[15][16][17] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware and syringe/cannula techniques.[8][18] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves under neoprene gloves are recommended).[15][17] Have a Class D fire extinguisher readily accessible.

-

Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[19][20] It is also toxic if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[21]

-

Halogenated Pyridines: These compounds are generally considered to be toxic and irritants.[22] Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

General Laboratory Safety

-

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By leveraging a nucleophilic aromatic substitution for the initial fluorination and a highly regioselective directed ortho-metalation for the subsequent iodination, this method allows for the controlled synthesis of this valuable and versatile building block. Adherence to the described experimental procedures and safety precautions is paramount for achieving successful and safe outcomes in the laboratory.

References

-

University of California, Riverside (UCR) EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

-

Sandtorv, A. H. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54681. [Link]

-

New Jersey Institute of Technology (NJIT). PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

-

Wu, Y. J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

-

Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

-

Van der Eycken, J., & De Kimpe, N. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(10), 11763–11776. [Link]

-

Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

-

LookChem. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE. [Link]

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]

-

American Elements. This compound. [Link]

-

New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

-

Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

-

White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]

-

Tota, A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13236–13245. [Link]

- Google Patents.

-

ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. echemi.com [echemi.com]

- 13. americanelements.com [americanelements.com]

- 14. This compound(796851-05-3) 1H NMR spectrum [chemicalbook.com]

- 15. ehs.ucr.edu [ehs.ucr.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. njit.edu [njit.edu]

- 18. jk-sci.com [jk-sci.com]

- 19. physics.purdue.edu [physics.purdue.edu]

- 20. nj.gov [nj.gov]

- 21. edvotek.com [edvotek.com]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

A Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and other key interactions within biological targets has cemented its role in a vast array of FDA-approved drugs.[1] Among the myriad of pyridine derivatives, those bearing multiple, distinct halogen substituents have emerged as particularly powerful building blocks. These "polysubstituted" pyridines offer a rich platform for synthetic diversification, enabling chemists to fine-tune the steric and electronic properties of lead compounds. This guide focuses on a particularly strategic, yet underexplored, member of this class: 3-Chloro-2-fluoro-4-iodopyridine .

This technical guide will provide an in-depth analysis of the molecular properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, medicinal chemists, and professionals in the field of drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature.[2][3] Its trifunctionalized nature—possessing chloro, fluoro, and iodo substituents—presents a unique set of reactive handles for the synthetic chemist. The distinct electronic environments of the carbon-halogen bonds allow for selective transformations, a feature of paramount importance in multi-step synthetic campaigns.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClFIN | [2][4] |

| Molecular Weight | 257.43 g/mol | [2][4] |

| CAS Number | 796851-05-3 | [2][5] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 98-99 °C | [2][3] |

| Boiling Point (Predicted) | 254.8 ± 35.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [2][3] |

| LogP (Predicted) | 2.47870 | [3] |

Synthetic Pathways: A Divergent Approach

The strategic placement of the three distinct halogen atoms on the pyridine ring allows for a divergent synthetic approach, primarily leveraging the high reactivity of the carbon-iodine bond at the 4-position for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of molecular fragments, including aryl, heteroaryl, alkynyl, and amino moieties.

Sources

Spectroscopic Data for 3-Chloro-2-fluoro-4-iodopyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluoro-4-iodopyridine (CAS No. 796851-05-3), a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis.[1][2][3][4] This document is structured to offer not just the data, but also the underlying scientific rationale for its interpretation and acquisition, reflecting field-proven insights for the scientific community.

Introduction

This compound is a versatile building block in medicinal and materials chemistry. Its unique substitution pattern, featuring three different halogens on the pyridine ring, offers multiple sites for synthetic modification, making it a valuable precursor for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in subsequent chemical transformations. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Molecular Structure and Key Features

The structure of this compound is presented below. The presence of a fluorine atom allows for the powerful technique of ¹⁹F NMR, while the distinct electronic environments of the two aromatic protons and five carbon atoms provide a rich dataset for ¹H and ¹³C NMR. The iodine and chlorine atoms, along with the overall molecular weight, are key determinants in its mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The spectrum available from ChemicalBook confirms this expectation.[5]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.5 | Doublet | 1H | H-5 |

Interpretation: The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and thus appear at a lower field (~8.1 ppm). The proton at the 5-position (H-5) would consequently appear at a slightly higher field (~7.5 ppm). The coupling between these two adjacent protons would result in both signals appearing as doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 (C-F) |

| ~148 | C-6 |

| ~140 | C-3 (C-Cl) |

| ~130 | C-5 |

| ~95 | C-4 (C-I) |

Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-2) is expected to have the most downfield chemical shift. The carbon adjacent to the nitrogen (C-6) will also be significantly deshielded. The carbon bearing the chlorine atom (C-3) will also be downfield. The C-5 carbon will have a chemical shift typical for an aromatic CH. The carbon attached to the iodine atom (C-4) is expected to be the most upfield due to the heavy atom effect of iodine.[6]

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) |

| -60 to -90 |

Interpretation: The chemical shift of fluorine in fluoroaromatic compounds is sensitive to the electronic environment. For a fluorine atom at the 2-position of a pyridine ring, a chemical shift in the range of -60 to -90 ppm relative to CFCl₃ is anticipated.[7][8]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[9] The solution is then filtered through a Pasteur pipette containing a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Data are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters: Standard pulse programs are used for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[10]

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[11]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 257.8977 |

Interpretation: The molecular formula of this compound is C₅H₂ClFIN, with a monoisotopic mass of 256.8904 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion, with a predicted m/z of 257.8977. The isotopic pattern of this ion will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Due to the high mass of iodine, fragmentation may involve the loss of an iodine radical.

Experimental Protocol: ESI-MS

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a solvent compatible with ESI, such as methanol or acetonitrile.[12]

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode over an appropriate mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1300-1200 | C-F stretching |

| 850-750 | C-Cl stretching |

| Below 600 | C-I stretching |

Interpretation: The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the substituted pyridine ring. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1600-1450 cm⁻¹ region. The C-F stretch will give a strong absorption band typically in the 1300-1200 cm⁻¹ range. The C-Cl and C-I stretching vibrations will appear at lower wavenumbers, with the C-I stretch being in the far-IR region.[13]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FT-IR data acquisition (KBr pellet method).

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[14] The homogenous mixture is then compressed in a die using a hydraulic press to form a thin, transparent pellet.[15][16][17][18]

-

Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the beam path, and the sample spectrum is acquired.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

| Methanol or Ethanol | ~210, ~260 |

Interpretation: Substituted pyridines typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions. For this compound, these bands are expected around 210 nm and 260 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis data acquisition.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[19][20][21] The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: The spectrum is recorded on a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A baseline is recorded with a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over the appropriate wavelength range (e.g., 200-400 nm).[22][23]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, MS, IR, and UV-Vis spectroscopy offers a powerful toolkit for researchers working with this important synthetic intermediate. The provided protocols and interpretations are intended to serve as a valuable resource for the scientific community, ensuring the reliable and accurate use of this compound in research and development.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

-

How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Kintek Solution. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters | Oxford Academic. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

NMR Sample Preparation. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]

-

Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

-

Electrospray Ionization Mass Spectrometry. [Link]

-

Modeling the ionization efficiency of small molecules in positive electrospray ionization. Analytical Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound | CAS 796851-05-3. AMERICAN ELEMENTS ®. [Link]

-

Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC - NIH. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

796851-05-3 | MFCD16610366 | this compound. Aaron Chemicals. [Link]

-

3-chloro-4-iodo-2-(trifluoromethyl)pyridine. PubChemLite. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

19Flourine NMR. [Link]

-

-

13C NMR Spectroscopy. [Link]

-

-

This compound,796851-05-3->Allfluoro pharmaceutical co .ltd. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

19F NMR Reference Standards. [Link]

-

3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867. PubChem. [Link]

-

(a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... ResearchGate. [Link]

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Zeitschrift für Naturforschung. [Link]

Sources

- 1. 796851-05-3|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 796851-05-3 [chemicalbook.com]

- 4. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]

- 5. This compound(796851-05-3) 1H NMR spectrum [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. shimadzu.com [shimadzu.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 19. youtube.com [youtube.com]

- 20. ossila.com [ossila.com]

- 21. web.uvic.ca [web.uvic.ca]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. mt.com [mt.com]

1H NMR and 13C NMR of 3-Chloro-2-fluoro-4-iodopyridine

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-fluoro-4-iodopyridine

Abstract

This technical guide provides a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR) characteristics of this compound, a highly substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages high-quality computational NMR prediction methodologies to forecast the ¹H and ¹³C NMR spectra. The guide offers an in-depth interpretation of predicted chemical shifts (δ) and coupling constants (J), grounding the analysis in the fundamental principles of substituent effects on aromatic systems. It is intended to serve as a valuable resource for scientists for structural verification, spectral assignment, and experimental planning.

Introduction and Strategic Context

This compound is a halogen-rich pyridine derivative. Such polysubstituted heterocyclic scaffolds are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The precise arrangement of chloro, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modification through reactions like cross-coupling.

Given its complex substitution pattern, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive, predicted ¹H and ¹³C NMR analysis to aid researchers in the structural elucidation of this compound. The predictions are based on established computational algorithms that correlate structure with extensive databases of experimental data.[1][2]

Molecular Structure and Electronic Effects

The NMR spectrum of a molecule is exquisitely sensitive to its electronic structure. The substituents on the pyridine ring in this compound exert significant and competing electronic effects that dictate the chemical shifts of the remaining ring protons and carbons.

-

Fluorine (C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a moderate, though often subordinate, electron-donating mesomeric effect (+M) due to its lone pairs. Its primary influence in NMR is the induction of large, predictable through-bond spin-spin couplings to nearby carbon and hydrogen nuclei.

-

Chlorine (C3): Chlorine also exhibits a strong inductive (-I) and a weak mesomeric (+M) effect, withdrawing electron density from the ring.

-

Iodine (C4): Iodine has the weakest inductive effect among the halogens but possesses a notable "heavy atom effect," which can significantly influence the chemical shift of the carbon to which it is attached (C4), often shifting it to a higher field (lower ppm) than expected based on electronegativity alone.

-

Nitrogen (N1): The nitrogen atom in the pyridine ring is inherently electron-withdrawing, lowering the overall electron density of the ring compared to benzene and shifting all ring protons and carbons downfield.

dot

Figure 1: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to H-5 and H-6. The primary diagnostic features will be their chemical shifts and their coupling patterns, which arise from both proton-proton and proton-fluorine interactions.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 8.05 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 5.0 Hz, ⁴J(H,F) ≈ 2.5 Hz |

| H-5 | 7.75 | Doublet (d) | ⁴J(H,H) ≈ 5.0 Hz |

Data predicted using NMRDB.org, which utilizes a combination of HOSE codes and neural networks.[1][3]

Interpretation of Predicted ¹H Spectrum:

-

H-6 Signal (δ ≈ 8.05 ppm): This proton is positioned ortho to the ring nitrogen, which strongly deshields it, placing it furthest downfield. Its multiplicity is predicted as a doublet of doublets (dd). This arises from:

-

A standard ortho coupling to H-5, with a typical coupling constant of ³J(H6,H5) ≈ 5.0 Hz .

-

A four-bond coupling to the fluorine atom at C-2, with a smaller coupling constant of ⁴J(H6,F2) ≈ 2.5 Hz . This type of through-bond coupling is common in fluorinated aromatic systems.

-

-

H-5 Signal (δ ≈ 7.75 ppm): This proton is meta to the ring nitrogen and is therefore expected to be upfield relative to H-6. It is predicted to be a doublet (d), arising solely from the ortho coupling to H-6, ³J(H6,H5) ≈ 5.0 Hz . Any five-bond coupling to the fluorine (⁵J(H5,F2)) is typically too small to be resolved in a standard 1D spectrum.

dot

Figure 2: Key predicted J-coupling interactions for the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the attached halogens, and the fluorine atom will introduce characteristic C-F splitting patterns.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-2 | 158.5 | ¹J(C,F) ≈ 240 Hz |

| C-6 | 149.0 | ³J(C,F) ≈ 4 Hz |

| C-5 | 135.0 | ⁴J(C,F) ≈ 3 Hz |

| C-3 | 125.0 | ²J(C,F) ≈ 20 Hz |

| C-4 | 95.0 | ³J(C,F) ≈ 5 Hz |

Data predicted using NMRDB.org.[2]

Interpretation of Predicted ¹³C Spectrum:

-

C-2 (δ ≈ 158.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and shifted far downfield. It will appear as a large doublet due to the one-bond C-F coupling, ¹J(C,F) , which is predicted to be very large, around 240 Hz . This signal is the most diagnostic feature in the ¹³C spectrum.

-

C-6 (δ ≈ 149.0 ppm): As an α-carbon to the nitrogen, C-6 is inherently downfield. It is expected to show a small three-bond coupling to fluorine, ³J(C,F) .

-

C-5 (δ ≈ 135.0 ppm): This is the only carbon attached to a hydrogen atom (CH). Its chemical shift is less influenced by the substituents compared to the other carbons. A very small four-bond C-F coupling may be observable.

-

C-3 (δ ≈ 125.0 ppm): This carbon is attached to chlorine and is two bonds away from fluorine. It will appear as a doublet with a significant two-bond coupling constant, ²J(C,F) , predicted to be around 20 Hz .

-

C-4 (δ ≈ 95.0 ppm): This carbon is bonded to iodine. The "heavy atom effect" causes significant shielding, shifting the signal substantially upfield to an unusual position for an aromatic carbon. It is also expected to exhibit a small three-bond C-F coupling.

Recommended Experimental Protocol

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing power for many organic compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm). If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) can be used as the internal standard for chemical shift referencing.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the deuterium lock signal as a reference.

For ¹H NMR:

-

Experiment: Standard single-pulse (zg30) experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

For ¹³C{¹H} NMR:

-

Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

This guide provides a robust, theory-grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted data highlight key diagnostic features, including the downfield shift and complex coupling of H-6, the significant upfield shift of the iodine-bearing C-4, and the characteristic large one-bond C-F coupling for C-2. These detailed predictions, coupled with the provided experimental protocol, offer researchers a reliable roadmap for the empirical analysis and structural confirmation of this valuable synthetic intermediate.

References

-

Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

-

Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

-

Pretsch, E., Fürst, A., Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org: Online spectral prediction. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-4-iodopyridine in Organic Solvents

Introduction

3-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. Its trifunctional substitution pattern offers a versatile scaffold for the development of novel molecules with unique biological and physical properties. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical considerations for its solubility, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in different solvent systems. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 98-99 °C | [1] |

| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [1] |

| Predicted XLogP3 | 2.6 | [1] |

Theoretical Solubility Predictions

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solute and the solvent are key determinants of miscibility. This compound possesses a polar pyridine ring, but the presence of three halogen substituents (chloro, fluoro, and iodo) significantly increases its lipophilicity.

The predicted XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit favorable solubility in a range of organic solvents, particularly those with intermediate to low polarity.[1] By examining structurally similar compounds, we can further refine these expectations:

-

Pyridine , the parent heterocycle, is highly soluble in a broad array of organic solvents.[3][4]

-

2-Fluoro-4-iodopyridine is reported to be soluble in methanol.[5]

-

3-Chloro-4-iodopyridine is described as having good solubility in organic solvents.[6]

Based on this collective information, this compound is anticipated to be soluble in common organic solvents such as:

-

Alcohols (e.g., methanol, ethanol)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone)

-

Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)

It is expected to have lower solubility in non-polar aliphatic hydrocarbon solvents like hexane and heptane.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the experimental determination of solubility using the Shake-Flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate for each solvent is recommended for statistical validity). The key is to have undissolved solid remaining at the end of the experiment to ensure that the solution is saturated.

-

Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility in the chosen solvent, remembering to account for the dilution factor. The solubility is typically expressed in units of g/100 mL or mg/mL.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend storage in an inert atmosphere at 2-8°C.[8] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis suggests good solubility in a range of common organic solvents. This guide provides the necessary theoretical framework and a detailed, practical experimental protocol to enable researchers and drug development professionals to accurately determine its solubility in solvents relevant to their specific applications. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical intermediate.

References

-

Pipzine Chemicals. (n.d.). 2-Fluoro-4-Iodopyridine. Retrieved from [Link]

-

LabSolutions. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]

-

Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Chloro-4-iodopyridine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Chloro-2-fluoropyridine, 95%, Thermo Scientific. Retrieved from [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). Journal of Fluorescence, 34(4), 1845–1853. [Link]

-

Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2025). Request PDF. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 796851-05-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-4-iodopyridine

Introduction: The Strategic Importance of 3-Chloro-2-fluoro-4-iodopyridine in Modern Synthesis

This compound is a polysubstituted heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive exploration of its reactivity, providing insights into the strategic considerations that underpin its application in the synthesis of complex molecular architectures.

The strategic placement of chloro, fluoro, and iodo substituents dictates a predictable hierarchy of reactivity, enabling chemists to orchestrate a series of transformations with a high degree of control. The iodine atom, being the most labile, serves as the primary handle for palladium-catalyzed cross-coupling reactions.[2] The chlorine atom offers a secondary site for coupling under more forcing conditions, while the fluorine atom, generally more resistant to substitution, can influence the electronic properties of the pyridine ring and enhance the metabolic stability and binding affinity of target molecules.[2] This differential reactivity is the cornerstone of its utility as a scaffold for constructing diverse chemical libraries.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Functionalization

The iodine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and substituted pyridine structures.[4] In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or alkyl groups at the C4 position.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7]

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For electron-rich and sterically unhindered boronic acids, a simple Pd(PPh₃)₄ catalyst may suffice. However, for more challenging substrates, such as electron-deficient or sterically hindered boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the rate-determining oxidative addition and reductive elimination steps.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, a valuable motif in medicinal chemistry and materials science.[8][9] This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

Mechanism and Key Considerations: The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] It is crucial to perform the reaction under anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[8]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylamine) as the solvent.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[11][12] This reaction couples an amine with the aryl iodide in the presence of a palladium catalyst and a strong base.[13]

Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[14] Bulky, electron-rich ligands are generally required to promote both the oxidative addition of the aryl halide and the reductive elimination of the resulting arylamine.[15] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly employed.[11]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, LHMDS) in a Schlenk tube.

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.

-

Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic phases over anhydrous sulfate, and concentrate. Purify the crude product via flash column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Effects

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[16][17] While the iodine at C4 is the primary site for cross-coupling, SNAr reactions can occur, particularly with strong nucleophiles and under forcing conditions. The fluorine at C2 and chlorine at C3 can also be displaced, with the relative reactivity depending on the specific nucleophile and reaction conditions. Generally, SNAr reactions on halopyridines are facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[17][18]

Predicting Regioselectivity: The regioselectivity of SNAr on this compound can be complex. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[16] The relative leaving group ability (I > Br > Cl > F) also plays a significant role. Therefore, while C4 is electronically activated, the excellent leaving group ability of iodine makes it the most probable site for substitution. However, under certain conditions, attack at C2 with displacement of fluoride can be competitive.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP).

-

Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-3.0 equiv) and, if necessary, a base (e.g., K₂CO₃, DBU).

-

Reaction Execution: Heat the mixture to a high temperature (e.g., 100-180 °C) and monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.

Part 3: Directed Ortho-Metalation and Halogen Dance - Advanced Functionalization Strategies

For more intricate molecular designs, advanced strategies such as directed ortho-metalation (DoM) and the halogen dance reaction can be employed.

Directed ortho-Metalation (DoM)

The fluorine atom at the C2 position can act as a directing group for lithiation at the C3 position.[19][20] Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at C3, generating a lithiated intermediate that can be trapped with various electrophiles.[21][22] However, the presence of the C3-chloro substituent complicates this, and careful optimization of reaction conditions is necessary to achieve selectivity.

Halogen Dance Reaction

Data Presentation

| Reaction Type | Position | Typical Reagents | Key Considerations |

| Suzuki-Miyaura Coupling | C4 | Boronic acids/esters, Pd catalyst, base | Catalyst/ligand choice is crucial for substrate scope.[5][6] |

| Sonogashira Coupling | C4 | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, amine base | Requires anaerobic conditions to prevent alkyne homocoupling.[8][9] |

| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst, bulky phosphine ligand, strong base | Ligand selection is critical for reaction efficiency.[11][12] |

| Nucleophilic Aromatic Substitution | C4 (primarily) | Strong nucleophiles (amines, alkoxides, thiols) | High temperatures are often required.[17][29] |

| Directed ortho-Metalation | C3 | Strong lithium amide bases (e.g., LDA) | Low temperatures are necessary to control regioselectivity.[19][20] |

| Halogen Dance | Isomerization | Strong bases | Can provide access to alternative substitution patterns.[23][24] |

Visualization of Reactivity

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[30] The ability to introduce diverse functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, fluorinated pyridine motifs are found in numerous kinase inhibitors, where the fluorine atom can enhance binding affinity and metabolic stability.[2] The chlorine atom is also a common feature in many approved drugs.[31][32] In materials science, the controlled synthesis of highly substituted pyridines is crucial for developing novel organic light-emitting diodes (OLEDs), polymers, and coatings.[30]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity profile, characterized by the differential reactivity of its three halogen substituents, allows for a high degree of control in the construction of complex molecules. A thorough understanding of the principles governing its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other advanced transformations is essential for leveraging its full potential in the development of new medicines and materials.

References

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

-

Brégent, T., Ivanova, M. V., Poisson, T., & Legros, J. (2022). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

-

Chadwick, S. T., Ramirez, A., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(24), 11210–11223. [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc, 2005(4), 213-233. [Link]

-

Gros, P., & Fort, Y. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Request PDF. Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

G., R. K., M., S., K., N., C., S. M., S., D., & H., Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

-